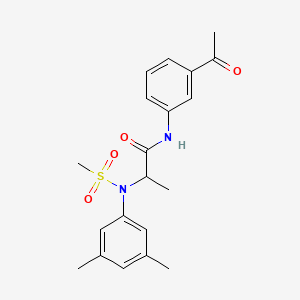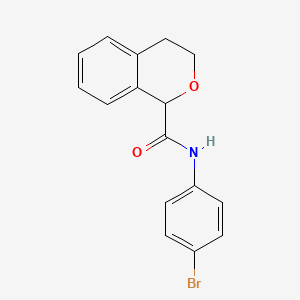![molecular formula C17H19N7O3 B4178709 N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine, commonly known as Phosphoethanolamine, is a synthetic compound with a molecular weight of 351.4 g/mol. It is a potent inhibitor of cancer cell growth and has been extensively studied for its therapeutic potential in cancer treatment.
Wirkmechanismus
Phosphoethanolamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of protein kinase B (Akt) and the activation of caspase-3 and -9. It also induces apoptosis and cell cycle arrest in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Phosphoethanolamine has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Phosphoethanolamine is its low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, its limited solubility in water and low bioavailability pose challenges for its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine.
Zukünftige Richtungen
Future studies should focus on optimizing the synthesis method of Phosphoethanolamine to improve its solubility and bioavailability. In addition, further preclinical and clinical studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine in cancer patients. Other potential applications of Phosphoethanolamine, such as its use in combination therapy with chemotherapy and radiation therapy, should also be explored. Finally, the mechanism of action of Phosphoethanolamine should be further elucidated to better understand its anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Phosphoethanolamine has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-N-ethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-2-19-16-20-15(18)21-17(22-16)27-14-9-8-13(23-24-14)26-11-10-25-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJUYNCZWCLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178639.png)
![2-(2-fluorophenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178642.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4178650.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B4178661.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4178676.png)
![7-[2-(difluoromethoxy)phenyl]-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178677.png)
![3-bromo-N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4178678.png)
![N-(3-acetylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4178684.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178686.png)

![12-[4-(methylthio)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4178717.png)

![N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178731.png)